molecular formula C16H19FN4O2 B11449516 6-butyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11449516
M. Wt: 318.35 g/mol
InChI Key: FOTFCFRBQRWQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BUTYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazinopyrimidines. This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a diazinopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a butyl-substituted amine with a fluorophenyl-substituted aldehyde, followed by cyclization with a diazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-BUTYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another diazinopyrimidine

Properties

Molecular Formula

C16H19FN4O2

Molecular Weight

318.35 g/mol

IUPAC Name

6-butyl-1-(4-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H19FN4O2/c1-2-3-8-20-9-13-14(18-10-20)21(16(23)19-15(13)22)12-6-4-11(17)5-7-12/h4-7,18H,2-3,8-10H2,1H3,(H,19,22,23)

InChI Key

FOTFCFRBQRWQDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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